molecular formula C10H18Cl3N3 B8178543 2-(1-Piperazino)aniline trihydrochloride

2-(1-Piperazino)aniline trihydrochloride

Cat. No.: B8178543
M. Wt: 286.6 g/mol
InChI Key: ADANHDGBAQTMNU-UHFFFAOYSA-N
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Description

2-(1-Piperazino)aniline trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperazino)aniline trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazino)aniline trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(1-Piperazino)aniline trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Piperazino)aniline trihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in the paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler compound with a similar core structure but without the aniline group.

    1-(2-Pyridyl)piperazine: Another derivative with a pyridine ring instead of an aniline group.

    4-(2-Pyridyl)piperazine: Similar to 1-(2-Pyridyl)piperazine but with the pyridine ring in a different position.

Uniqueness

2-(1-Piperazino)aniline trihydrochloride is unique due to the presence of both the piperazine and aniline moieties, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in various fields of research and industry .

Properties

IUPAC Name

2-piperazin-1-ylaniline;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8,11H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADANHDGBAQTMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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